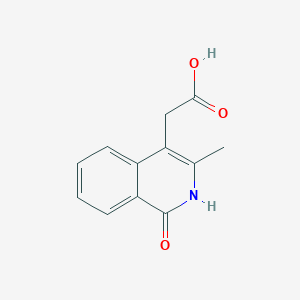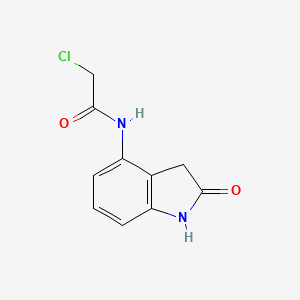
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzoyl group substituted with two methoxy groups at the 2 and 3 positions.
准备方法
The synthesis of (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL involves several steps. One common synthetic route starts with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield 4-(2,3-Dimethoxybenzoyl)piperidine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
化学反应分析
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL can be compared with other similar compounds, such as:
4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride: This compound has methoxy groups at the 3 and 4 positions instead of 2 and 3.
4-(2,4-Dimethoxybenzoyl)piperidine hydrochloride: This compound has methoxy groups at the 2 and 4 positions.
The unique positioning of the methoxy groups in this compound can lead to different chemical and biological properties compared to its analogs .
属性
分子式 |
C14H20ClNO3 |
|---|---|
分子量 |
285.76 g/mol |
IUPAC 名称 |
(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;/h3-5,10,15H,6-9H2,1-2H3;1H |
InChI 键 |
ZMJAXQVDQSLRGF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Bromophenyl) ethynyl] phenyl methyl ether](/img/structure/B8466851.png)
![2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine](/img/structure/B8466853.png)





![1,1,1-Tris[4-(4-nitrophenoxy)phenyl]ethane](/img/structure/B8466902.png)





![2-Chloro-N-[2-(dimethylamino)ethyl]isonicotinamide](/img/structure/B8466945.png)
